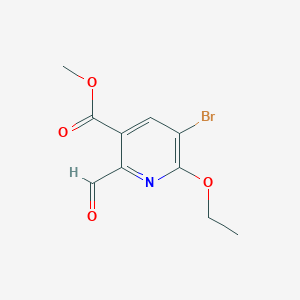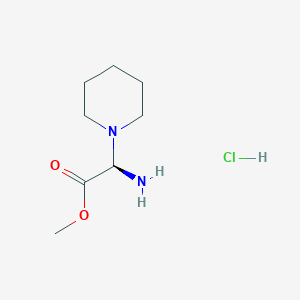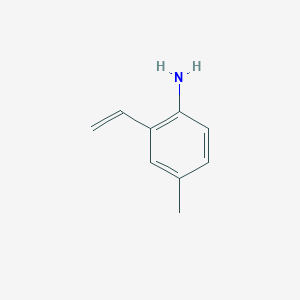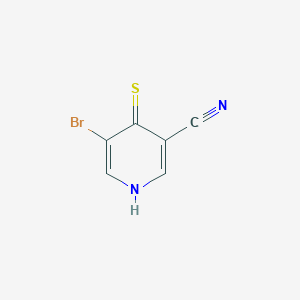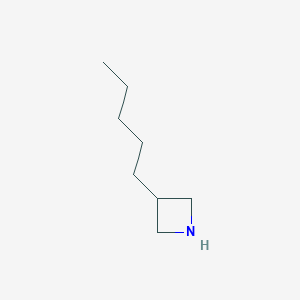
3-Pentylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentylazetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are part of a broader family of saturated nitrogen heterocycles. These compounds are particularly interesting due to their unique structural properties, which include significant ring strain and stability .
Vorbereitungsmethoden
The synthesis of azetidines, including 3-Pentylazetidine, can be achieved through various methods. One common strategy involves the intramolecular cyclization of open-chain structures . Another method is the reduction of readily available 2-azetidinones . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .
Analyse Chemischer Reaktionen
Azetidines, including 3-Pentylazetidine, undergo various chemical reactions due to their ring strain. These reactions include oxidation, reduction, and substitution . Common reagents used in these reactions include lithium and magnesium for metallation reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation–benzylation experiments can lead to mixtures of diastereomers .
Wissenschaftliche Forschungsanwendungen
3-Pentylazetidine and other azetidines have significant applications in scientific research. They are used in catalysis, stereoselective synthesis, and medicinal chemistry . Their unique structural properties make them suitable for use as building blocks in the synthesis of polyamines through anionic and cationic ring-opening polymerization . Additionally, azetidines are used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Wirkmechanismus
The mechanism of action of 3-Pentylazetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines contributes to their reactivity, allowing them to participate in various chemical reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalysis or medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
3-Pentylazetidine can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, while azetidines are four-membered . The additional ring strain in azetidines makes them more stable and reactive compared to aziridines . Other similar compounds include 3-bromoazetidines and 3-azidoazetidines, which can undergo various substitution reactions to form different functionalized azetidines .
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
3-pentylazetidine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-8-6-9-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
QZSXKWVMVLPQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
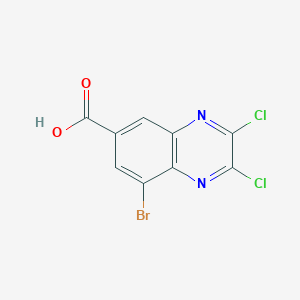
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
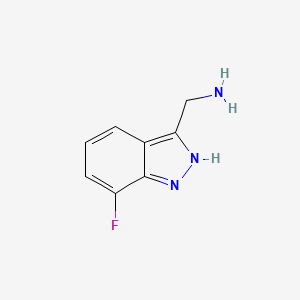
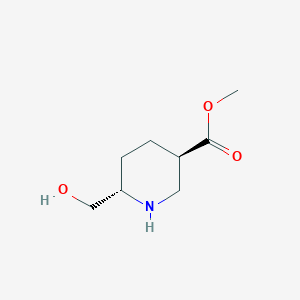
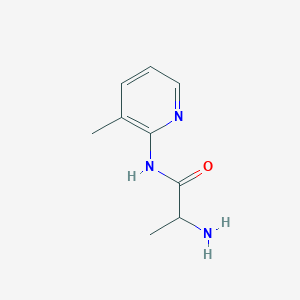
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)

